molecular formula C9H10ClNO B1326739 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1082837-97-5

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1326739
CAS No.: 1082837-97-5
M. Wt: 183.63 g/mol
InChI Key: CEDHFNZEZCCEMX-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C9H10ClNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzoxazine ring.

Mechanism of Action

Target of Action

Similar compounds have shown affinity for 5-ht3 receptors

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antagonistic activity against certain receptors, such as the 5-ht3 receptors . This suggests that 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine may interact with its targets in a similar manner, leading to changes in cellular function.

Result of Action

Similar compounds have shown a broad spectrum of activity with certain minimum growth inhibition concentration values , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorotoluene with formaldehyde and phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Comparison with Similar Compounds

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be compared with other benzoxazine derivatives, such as:

    6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and applications.

    5-chloro-3-methyl isatoic anhydride: Another related compound with unique reactivity and uses.

    6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione: This derivative also exhibits different chemical behavior due to its structural variations.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDHFNZEZCCEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082837-97-5
Record name 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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